molecular formula C8H10N2O2 B167334 Diazodimedone CAS No. 1807-68-7

Diazodimedone

Cat. No. B167334
CAS RN: 1807-68-7
M. Wt: 166.18 g/mol
InChI Key: DMOYBIUAWCVPLF-UHFFFAOYSA-N
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Description

Diazodimedone is a chemical compound with the molecular formula C8H10N2O2 . It is also known by other names such as 2-diazo-5,5-dimethylcyclohexane-1,3-dione . The molecular weight of Diazodimedone is 166.18 g/mol .


Molecular Structure Analysis

The molecular structure of Diazodimedone consists of eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms . The InChI string representation of Diazodimedone is InChI=1S/C8H10N2O2/c1-8(2)3-5(11)7(10-9)6(12)4-8/h3-4H2,1-2H3 .


Chemical Reactions Analysis

Diazodimedone, like other diazo compounds, can undergo various reactions. For instance, it can react with sulfonium ylides and enamines to form zwitterions . These zwitterions can then undergo various subsequent reactions .


Physical And Chemical Properties Analysis

Diazodimedone has a molecular weight of 166.18 g/mol . It has a computed XLogP3-AA value of 0.7, indicating its lipophilicity . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 36.1 Ų .

Scientific Research Applications

1. Neuropharmacological Effects

  • Diazepam increases the conductance of GABAA channels in rat cultured hippocampal neurons, which may depress excitation in the central nervous system (Eghbali et al., 1997).

2. Immune System and Infection Response

  • In mice, diazepam increases mortality and bacterial load from Streptococcus pneumoniae pneumonia, indicating its impact on GABAA receptor signaling and macrophage function (Sanders et al., 2013).

3. Veterinary Applications

  • Diazepam is used in various animal species for minor procedures due to its sedative and anxiolytic properties, with studies focusing on its effects on heart and respiratory rates in harbor seal pups (Lapierre et al., 2007).

4. Research Trends and Bibliometric Analysis

  • A comprehensive bibliometric analysis reveals current research focuses on diazepam's mechanism of action, application in disease, pharmacokinetics, risk assessment, and management of use (Zhang et al., 2022).

5. Behavioral and Emotional Impact

  • Research has explored the effects of diazepam on reducing fearfulness and its potential impact on pessimistic-like judgment in animals, such as lambs (Destrez et al., 2012).

6. Pharmacokinetics and Drug Metabolism

  • Studies on diazepam metabolism in rat plasma and brain tissue aid in understanding its efficacy in depressed patients compared to non-depressed ones (Mercolini et al., 2009).

Safety And Hazards

Diazodimedone is not classified as a hazardous substance or mixture . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled, the person should be moved into fresh air . If swallowed, the mouth should be rinsed with water .

properties

IUPAC Name

2-diazo-5,5-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-8(2)3-5(11)7(10-9)6(12)4-8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOYBIUAWCVPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=[N+]=[N-])C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326565
Record name Diazodimedone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diazodimedone

CAS RN

1807-68-7
Record name Diazodimedone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
163
Citations
DA Van Galen, MD Hawley - Journal of electroanalytical chemistry and …, 1987 - Elsevier
Studies of the electrochemical reduction of 2-diazo-5,5-dimethyl-1,3-cyclohexanedione (diazodimedone or DMN 2 ) in butyronitrile and N,N-dimethylformamide indicate the DMN 2 …
Number of citations: 5 www.sciencedirect.com
DA Van Galen - Journal of The Electrochemical Society, 1986 - iopscience.iop.org
Recent work in our laboratory has examined the electrochemical reduction of diazoalkanes (R2C= N2) in hopes that the initially formed diazoalkane anion radical (R2C= N2) would …
Number of citations: 1 iopscience.iop.org
Y Hayasi, T Okada, M Kawanisi - Bulletin of the Chemical Society of …, 1970 - journal.csj.jp
… For the sake of comparison diazodimedone and related compounds are also decomposed … Notably in the presence of homogeneous Cu-catalyst in ethanol, diazodimedone gives an …
Number of citations: 62 www.journal.csj.jp
SV Chapyshev, H Nakano, T Ibata - Russian chemical bulletin, 1996 - Springer
… Diketocarbene generated by rhodium(ll) acetate-catalyzed decomposition of diazodimedone reacts with benzene at room temperature to give 5,5-dimetlwI-2-phenylcyclohexane-l,3dione …
Number of citations: 4 link.springer.com
VV Shevchenko, AA Shakhmin, VA Nikolaev - Russian Journal of Organic …, 2006 - Springer
… Analogous reaction was formerly observed with 2-ethoxydimedone (VIb) in the course of catalytic decomposition of diazodimedone (Ic) on a copper Cu(II)-catalyst in the presence of …
Number of citations: 4 link.springer.com
P Müller, YF Allenbach, M Ferri, G Bernardinelli - Arkivoc, 2003 - arkat-usa.org
… We note that 2-diazodimedone (1a) and the ylide 1b exhibit very poor enantioselectivity in … A tentative explanation for the low enantioselectivity of the diazodimedone (1a), or the …
Number of citations: 14 www.arkat-usa.org
VA Nikolaev, AV Ivanov, AA Shakhmin… - Russian Journal of …, 2011 - Springer
… (Ia), ethyl diazoacetoacetate (Ib), and diazodimedone (Ic), and thiobenzophenone (II), … As a result, the reaction was accompanied by partial decomposition of diazodimedone (Ic) …
Number of citations: 8 link.springer.com
SA Matlin, WJ Lough, L Chan, DMH Abram… - Journal of the Chemical …, 1984 - pubs.rsc.org
… complex of the immobilised P-diketone gave similar results and when the catalyst was filtered off, washed with benzene, and reused with a new solution of indene and diazodimedone …
Number of citations: 33 pubs.rsc.org
AV Ivanov, G Mlostoń, VA Nikolaev - Russian Journal of Organic …, 2013 - Springer
… However, preliminary experiments showed that no cycloaddition of diazodimedone or dimethyl diazomalonate to the C= S bond in one of the most active superdipolarophiles, …
Number of citations: 1 link.springer.com
VV Solov'eva, ÉY Gudriniece - Chemistry of Heterocyclic Compounds, 1973 - Springer
… In the presence of both sodium ethoxide and triethylamine, I reacts with dimedone and indane-l,3dione to give amine IV, 2-diazodimedone, and 2-diazoindane-l,3-dione, respectively. …
Number of citations: 2 link.springer.com

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